

Application Notes and Protocols for Human Copeptin ELISA Kit using Serum Samples

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Compound of Interest

Compound Name: Copeptin (human)

Cat. No.: B3029782

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These application notes provide a comprehensive overview and a detailed protocol for the quantitative determination of human copeptin in serum samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. Copeptin, the C-terminal part of the arginine vasopressin (AVP) precursor peptide, is a stable and reliable surrogate marker for AVP release, which is involved in regulating fluid balance, vascular tone, and the endocrine stress response.

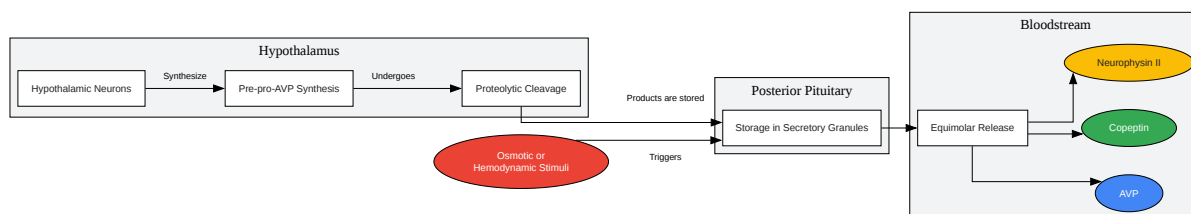
[1]

Principle of the Assay

The human copeptin ELISA kit is typically a sandwich immunoassay.[2] In this assay, a microtiter plate is pre-coated with a monoclonal antibody specific for human copeptin.[3] When standards and samples are added to the wells, the copeptin present binds to the immobilized antibody. Subsequently, a biotin-conjugated anti-human copeptin antibody is added, which binds to the captured copeptin, forming a sandwich complex.[2] Following a wash step, Streptavidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotin. [2] After another wash, a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a blue color development. The reaction is then stopped by the addition of an acidic stop solution, which changes the color to yellow. The intensity of the color is directly proportional to the concentration of copeptin in the sample and is measured spectrophotometrically at 450 nm.

Copeptin Synthesis and Release Pathway

Copeptin is synthesized in the hypothalamus as part of the pre-pro-hormone for arginine vasopressin (AVP). This precursor undergoes cleavage to yield AVP, neurophysin II, and copeptin, which are stored in the posterior pituitary. They are released into the bloodstream in equimolar amounts in response to stimuli such as changes in plasma osmolality or stress. While AVP has a short half-life and is unstable, copeptin is stable in circulation, making it an excellent biomarker for AVP levels.



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Caption: Copeptin Synthesis and Release Pathway.

Data Presentation

Typical Standard Curve Data

The following table represents a typical standard curve generated using a human copeptin ELISA kit. The optical density (OD) values are read at 450 nm.

Standard Concentration (pg/mL)	OD 450 nm
2000	0.422
1000	0.541
500	0.750
250	1.072
125	1.485
62.5	1.906
31.25	2.244
0 (Blank)	2.741
Note: This is example data and a new standard curve must be generated for each assay.	

Assay Performance Characteristics

Parameter	Specification
Assay Range	31.25 - 2000 pg/mL
Sensitivity	< 18.75 pg/mL
Intra-Assay Precision	CV% < 8%
Inter-Assay Precision	CV% < 10%
Sample Type	Serum, Plasma, other biological fluids
Incubation Time	Varies by kit (approx. 2-3 hours)
Incubation Temperature	37°C

Experimental Protocol

Reagent Preparation

- Bring all reagents to room temperature before use.

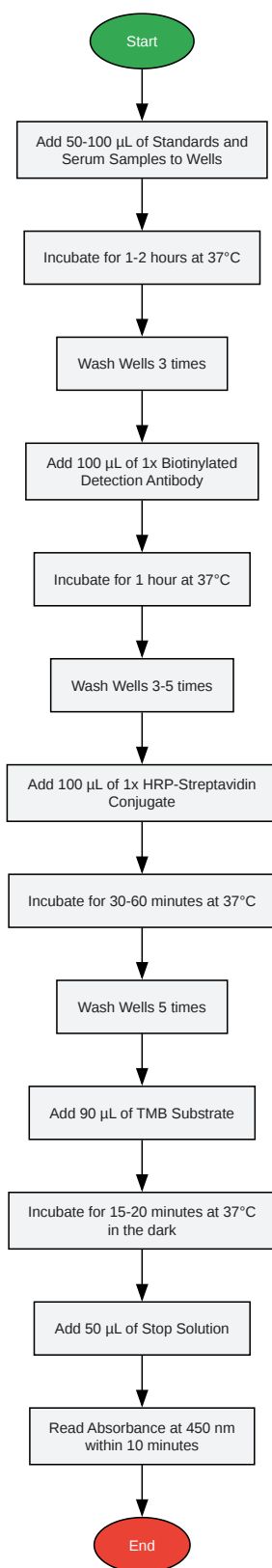
- **Wash Buffer (1x):** If provided as a concentrate (e.g., 25x), dilute with deionized or distilled water to a 1x solution.
- **Standard (e.g., 2000 pg/mL):** Reconstitute the lyophilized standard with the provided standard diluent to the stock concentration. Allow it to sit for 10-15 minutes and mix gently.
- **Standard Dilutions:** Perform serial dilutions of the stock standard using the standard diluent to create a standard curve (e.g., 2000, 1000, 500, 250, 125, 62.5, 31.25, 0 pg/mL).
- **Biotinylated Detection Antibody (1x):** If provided as a concentrate (e.g., 100x), dilute with the provided diluent to a 1x working solution.
- **HRP-Streptavidin Conjugate (1x):** If provided as a concentrate (e.g., 100x), dilute with the provided diluent to a 1x working solution.

Sample Preparation

- **Serum Collection:** Collect whole blood into a serum separator tube.
- **Clotting:** Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.
- **Centrifugation:** Centrifuge at 1000 x g for 20 minutes.
- **Aliquoting:** Carefully collect the serum supernatant and aliquot to avoid repeated freeze-thaw cycles.
- **Storage:** Assay freshly prepared serum immediately or store aliquots at -20°C or -80°C for later use. If samples are not to be used within 5 days, they should be stored at -20°C (for up to 1 month) or -80°C (for up to 2 months).

Assay Procedure

The following diagram outlines the general workflow for the human copeptin ELISA.



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Caption: Human Copeptin ELISA Experimental Workflow.

Detailed Steps:

- Determine the number of wells required for standards, samples, and blanks. It is recommended to run all in duplicate.
- Add 50-100 μ L of each standard, blank (standard diluent), and serum sample to the appropriate wells.
- Cover the plate and incubate for 1-2 hours at 37°C.
- Aspirate the liquid from each well and wash 3 times with 1x Wash Buffer.
- Add 100 μ L of the 1x Biotinylated Detection Antibody to each well.
- Cover the plate and incubate for 1 hour at 37°C.
- Aspirate and wash the wells 3-5 times with 1x Wash Buffer.
- Add 100 μ L of 1x HRP-Streptavidin Conjugate to each well.
- Cover the plate and incubate for 30-60 minutes at 37°C.
- Aspirate and wash the wells 5 times with 1x Wash Buffer.
- Add 90 μ L of TMB Substrate to each well.
- Cover the plate and incubate for 15-20 minutes at 37°C in the dark.
- Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.
- Read the optical density of each well at 450 nm using a microplate reader within 10 minutes of adding the Stop Solution.

Data Analysis

- Calculate the average OD for each set of duplicate standards, controls, and samples.
- Generate a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often

recommended.

- Determine the concentration of copeptin in the serum samples by interpolating their mean OD values from the standard curve.
- Account for dilution factors if the samples were diluted prior to the assay.

Important Considerations

- Do not mix reagents from different kit lots.
- It is crucial to bring all reagents and samples to room temperature before use.
- Avoid repeated freeze-thaw cycles of samples.
- Ensure thorough washing of the wells at each wash step to reduce background noise.
- The TMB substrate is light-sensitive and should be protected from light.
- Run standards and samples in duplicate to ensure accuracy.
- If sample concentrations are expected to be outside the range of the standard curve, they should be diluted with standard diluent.

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References

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